(1E)-3,3-Dimethyl-1-(2,4,6-trimethylphenyl)triaz-1-ene
Description
(1E)-3,3-Dimethyl-1-(2,4,6-trimethylphenyl)triaz-1-ene is a triazene derivative characterized by a linear N=N–N linkage with a 2,4,6-trimethylphenyl (mesityl) group at position 1 and two methyl groups at position 2. Its molecular formula is C₁₁H₁₆N₃, and its structure confers unique steric and electronic properties due to the electron-donating methyl substituents. Triazenes are versatile intermediates in organic synthesis, often utilized as ligands, alkylating agents, or precursors to diazonium salts.
Properties
CAS No. |
52389-03-4 |
|---|---|
Molecular Formula |
C11H17N3 |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-methyl-N-[(2,4,6-trimethylphenyl)diazenyl]methanamine |
InChI |
InChI=1S/C11H17N3/c1-8-6-9(2)11(10(3)7-8)12-13-14(4)5/h6-7H,1-5H3 |
InChI Key |
DLLZWQCBOQDMMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=NN(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2,4,6-trimethylphenyl)diazenylmethanamine typically involves the reaction of 2,4,6-trimethylaniline with a diazonium salt, followed by methylation. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(2,4,6-trimethylphenyl)diazenylmethanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines.
Scientific Research Applications
N-methyl-N-(2,4,6-trimethylphenyl)diazenylmethanamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methyl-N-(2,4,6-trimethylphenyl)diazenylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can participate in electron transfer reactions, while the methanamine moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
1,3-Bis-(2,4,6-trimethylphenyl)triaz-1-ene
- Structure : Features two mesityl groups at positions 1 and 3 (C₁₈H₂₂N₃).
- Synthesis : Prepared via an adapted procedure from 1,3-bis-(2,6-diisopropylphenyl)triaz-1-ene, highlighting modular synthetic routes for aryl-substituted triazenes .
- Key Differences: Increased steric hindrance due to two mesityl groups, reducing reactivity but enhancing thermal stability. Higher molecular weight (280.39 g/mol vs. 190.27 g/mol for the target compound). Potential applications as a ligand in transition-metal catalysis, where bulkier ligands favor selective reactions.
(1E)-1,3-Bis(3,4-dichlorophenyl)triaz-1-ene
- Structure : Contains electron-withdrawing 3,4-dichlorophenyl groups (C₁₂H₈Cl₄N₃).
- Key Differences: Chlorine substituents decrease electron density on the triazene core, altering reactivity (e.g., slower decomposition to diazonium salts). Lower solubility in non-polar solvents compared to methyl-substituted analogs . Potential use in agrochemicals due to halogenated aromatic systems.
Triazine Derivatives (e.g., 2,4,6-Trichlorotriazine)
- Structure : Six-membered triazine ring (C₃Cl₃N₃) vs. linear triazene chain.
- Key Differences :
Physicochemical Properties and Reactivity
| Compound | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Solubility |
|---|---|---|---|---|
| (1E)-3,3-Dimethyl-1-(mesityl)triaz-1-ene | 190.27 | Mesityl, 3,3-dimethyl | ~120–135 (est.) | Moderate in THF, DCM |
| 1,3-Bis-mesityltriaz-1-ene | 280.39 | Two mesityl groups | >200 (est.) | Low in polar solvents |
| (1E)-1,3-Bis(3,4-dichlorophenyl)triaz-1-ene | 336.03 | 3,4-Dichlorophenyl | ~160–175 (est.) | Poor in hydrocarbons |
- Steric Effects : The target compound’s single mesityl group balances reactivity and stability, making it suitable for reactions requiring moderate steric shielding.
- Electronic Effects : Methyl groups donate electrons, stabilizing the triazene core compared to chlorine’s electron-withdrawing effects in dichlorophenyl analogs.
Biological Activity
(1E)-3,3-Dimethyl-1-(2,4,6-trimethylphenyl)triaz-1-ene is a triazene derivative that has garnered attention due to its potential biological activities. This compound's structure features a triazene moiety, which is known for its unique chemical properties and biological interactions. This article reviews the existing literature on the biological activity of this compound, including its synthesis, structural characteristics, and relevant case studies.
Chemical Structure
The molecular formula of (1E)-3,3-Dimethyl-1-(2,4,6-trimethylphenyl)triaz-1-ene is . The compound possesses a planar structure due to conjugation within the triazene framework. The presence of multiple methyl groups enhances its lipophilicity and may influence its biological interactions.
Synthesis
The synthesis of (1E)-3,3-Dimethyl-1-(2,4,6-trimethylphenyl)triaz-1-ene typically involves coupling reactions between appropriate azides and amines under controlled conditions. For example, a common synthetic route includes the reaction of 2,4,6-trimethylphenyl azide with 3,3-dimethylamine in the presence of a catalyst such as sodium hydride .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of triazene derivatives. A notable study demonstrated that compounds similar to (1E)-3,3-Dimethyl-1-(2,4,6-trimethylphenyl)triaz-1-ene exhibited cytotoxic effects against various cancer cell lines. The mechanism proposed involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent DNA damage .
Antimicrobial Activity
Triazene compounds have also been evaluated for their antimicrobial properties. Research indicates that (1E)-3,3-Dimethyl-1-(2,4,6-trimethylphenyl)triaz-1-ene displays significant activity against both Gram-positive and Gram-negative bacteria. The compound's lipophilicity aids in penetrating bacterial membranes, enhancing its efficacy .
Enzyme Inhibition
Another area of interest is the enzyme inhibition potential of this compound. Studies suggest that triazenes can act as inhibitors for certain enzymes involved in cancer metabolism. For instance, they may inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in rapidly dividing cells .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
